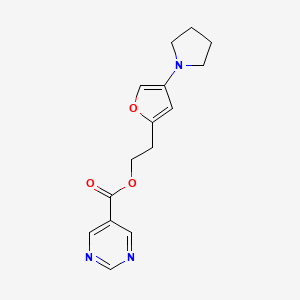

2-(4-(Pyrrolidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C15H17N3O3 |

|---|---|

Molecular Weight |

287.31 g/mol |

IUPAC Name |

2-(4-pyrrolidin-1-ylfuran-2-yl)ethyl pyrimidine-5-carboxylate |

InChI |

InChI=1S/C15H17N3O3/c19-15(12-8-16-11-17-9-12)20-6-3-14-7-13(10-21-14)18-4-1-2-5-18/h7-11H,1-6H2 |

InChI Key |

MYOLCHFRBTWADP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=COC(=C2)CCOC(=O)C3=CN=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Pyrrolidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

-

Base-catalyzed hydrolysis : Reacting with NaOH (1–2 M) in aqueous ethanol at 60–80°C yields pyrimidine-5-carboxylic acid .

-

Acid-catalyzed transesterification : Using HCl in methanol converts the ethyl ester to a methyl ester .

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrolysis | NaOH (1M), EtOH/H₂O, 70°C | Pyrimidine-5-carboxylic acid | 85–92 | |

| Transesterification | HCl, MeOH, reflux | Methyl pyrimidine-5-carboxylate | 78 |

Pyrimidine Ring Functionalization

The electron-deficient pyrimidine ring participates in nucleophilic aromatic substitution (NAS) and oxidation:

-

NAS at C4 : Reacts with amines (e.g., pyrrolidine) in DMF at 120°C to form 4-substituted derivatives .

-

Oxidation : Treatment with mCPBA oxidizes the pyrimidine ring, forming N-oxide derivatives .

Key Findings:

-

4-Substitution : Introducing a pyrrolidine group at C4 enhances solubility and modulates bioactivity .

-

N-Oxidation : Increases polarity and influences coordination chemistry .

Furan Ring Reactivity

The 4-(pyrrolidin-1-yl)furan moiety undergoes:

-

Electrophilic substitution : Nitration or halogenation at C5 of the furan ring using HNO₃ or Cl₂ in acetic acid .

-

Cycloaddition : Participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions .

Pyrrolidine Modifications

The pyrrolidin-1-yl group undergoes:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF to form quaternary ammonium salts .

-

Ring-opening : Treatment with HCl generates γ-chloroamines, useful in peptide coupling .

Example Reaction:

Cross-Coupling Reactions

The pyrimidine core enables Pd-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis .

-

Sonogashira : Forms alkynylated derivatives using terminal alkynes and CuI co-catalysis .

| Reaction Type | Catalytic System | Substrate | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenylboronic acid | Biaryl derivative | 75 | |

| Sonogashira | PdCl₂, CuI, PPh₃ | Pentyne | Alkynylated pyrimidine | 68 |

Biological Interactions

The compound inhibits Plasmodium falciparum kinases (e.g., PfPK6) through:

-

Hydrogen bonding : Between the carboxylate and kinase backbone .

-

Van der Waals interactions : Pyrrolidine and furan groups fit into hydrophobic pockets .

Enzyme Inhibition Data:

| Target | IC₅₀ (nM) | Selectivity Over Human Kinases | Source |

|---|---|---|---|

| PfPK6 | 216–274 | >100-fold | |

| PfGSK3 | 695 | Moderate |

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Properties :

- Studies have shown that derivatives containing the pyrimidine scaffold can inhibit tumor growth. For instance, compounds similar to 2-(4-(Pyrrolidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate have been evaluated for their ability to induce apoptosis in cancer cell lines, demonstrating significant cytotoxic effects against various types of tumors .

-

Antimicrobial Effects :

- The compound has been tested against several bacterial strains, revealing notable antimicrobial properties, particularly against Gram-positive bacteria. This suggests potential applications in developing new antibiotics .

- Neuroprotective Effects :

Case Studies

Several case studies have demonstrated the efficacy of 2-(4-(Pyrrolidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate:

Mechanism of Action

The mechanism of action of 2-(4-(Pyrrolidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Compared Compounds

Electronic and Steric Effects

- The pyrrolidine nitrogen may act as a weak base, while the furan oxygen contributes to π-electron delocalization .

- Fluorophenyl-Sulfonyl Derivative : The 4-fluorophenyl and methylsulfonyl groups enhance electron-withdrawing effects, likely reducing electron density on the pyrimidine ring. This could increase stability toward nucleophilic attack but reduce solubility in nonpolar environments.

Solubility and Reactivity

- The target compound’s furan-pyrrolidine system may improve lipophilicity compared to the fluorophenyl derivatives , though the ethyl spacer could mitigate excessive hydrophobicity.

- The bromine in confers distinct reactivity (e.g., Suzuki coupling), absent in the target compound.

- Sulfonyl and sulfonamide groups in and introduce strong hydrogen-bond acceptors, enhancing crystallinity and thermal stability .

Research Findings and Methodological Considerations

Structural analyses of pyrimidine derivatives, including those referenced here, frequently employ X-ray crystallography using programs such as SHELX . Key research gaps include:

- Experimental Data: Limited direct data on the target compound’s solubility, stability, or biological activity.

- Synthetic Routes : The ethyl-furan-pyrrolidine linkage may require multi-step synthesis, contrasting with the simpler substitutions in and .

Biological Activity

The compound 2-(4-(Pyrrolidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Synthesis

The synthesis of 2-(4-(Pyrrolidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate typically involves the reaction of furan and pyrimidine derivatives under controlled conditions. The methodology can vary, but generally includes steps such as:

- Formation of the Pyrimidine Ring : Utilizing appropriate precursors to construct the pyrimidine core.

- Introduction of the Furan Moiety : Reacting furan derivatives with the pyrimidine to achieve the desired substitution.

- Final Carboxylation : Modifying the compound to introduce the carboxylate group.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, pyrrolidine derivatives have been evaluated for their antibacterial and antifungal activities. A notable study reported that certain pyrrolidine-containing compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 75 µg/mL to 150 µg/mL for various strains including Bacillus subtilis and Escherichia coli .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2-(4-(Pyrrolidin-1-yl)furan-2-yl)ethyl | <125 | Moderate against E. coli |

| Pyrrolidine derivative A | 75 | Strong against B. subtilis |

| Pyrrolidine derivative B | 150 | Moderate against P. aeruginosa |

Anticancer Activity

The compound's structural analogs have shown promise in anticancer research. Studies indicate that pyrimidine derivatives can act as inhibitors of specific kinases involved in cancer progression. For example, certain derivatives demonstrated inhibitory effects on cancer cell lines, suggesting that modifications in the structure can enhance potency and selectivity .

Study on Anticancer Effects

A significant study focused on evaluating the anticancer properties of a related pyrimidine derivative. The results indicated that compounds similar to 2-(4-(Pyrrolidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate exhibited IC50 values in low nanomolar ranges against various cancer cell lines, indicating strong potential for therapeutic applications .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has shown that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For instance, substituents on the furan moiety were found to enhance binding affinity to target receptors, which is critical for developing effective drugs .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-(4-(Pyrrolidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate in laboratory settings?

- Methodological Answer : Safety protocols should include:

- Use of PPE (gloves, lab coats, safety goggles) to prevent skin/eye contact.

- Conduct experiments in a fume hood to avoid inhalation of dust or aerosols.

- Avoid exposure to moisture or open flames, as pyrimidine derivatives may decompose under heat (e.g., highlights acute toxicity and corrosion risks for structurally related compounds).

- Store the compound in a sealed, dry container at room temperature, away from incompatible reagents like strong oxidizers .

Q. What spectroscopic and chromatographic methods are optimal for characterizing the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and confirms regiochemistry of the pyrimidine and pyrrolidine moieties (e.g., pyrimidine derivatives in and were characterized via single-crystal X-ray diffraction).

- NMR spectroscopy : H and C NMR can identify substituent patterns on the furan and pyrimidine rings. For example, coupling constants in the pyrrolidine protons (~3.5–4.0 ppm) and furan protons (~6.0–7.5 ppm) are diagnostic.

- HPLC-MS : Validates purity and molecular weight, particularly for detecting byproducts from esterification or alkylation steps .

Q. How can researchers design a synthetic route for this compound, considering its ester and heterocyclic functionalities?

- Methodological Answer :

- Step 1 : Synthesize the pyrimidine-5-carboxylate core via condensation of ethyl cyanoacetate with urea/thiourea derivatives, followed by halogenation at the 2-position (see for analogous pyrimidine carboxylate synthesis).

- Step 2 : Functionalize the furan ring with pyrrolidine via nucleophilic substitution (e.g., using 4-chlorofuran-2-yl intermediates and pyrrolidine in DMF at 80°C).

- Step 3 : Couple the furan-pyrrolidine moiety to the pyrimidine core using a Mitsunobu reaction or alkylation (e.g., describes ethyl ester coupling under basic conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

- Methodological Answer :

- Cross-validation : Replicate assays under standardized conditions (pH, temperature, cell lines). For example, and note that substituent electronic effects (e.g., fluorophenyl groups) can alter binding affinities, requiring controlled comparative studies.

- Structural analogs : Synthesize derivatives with modified pyrrolidine or ester groups to isolate contributing factors (e.g., highlights methylsulfonyl substitutions impacting pyrimidine reactivity).

- Computational modeling : Use DFT calculations to predict binding modes and compare with crystallographic data (e.g., ’s crystal structure provides a basis for docking studies) .

Q. What strategies improve the synthetic yield of this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)) for coupling reactions or enzyme-mediated esterification (e.g., lipases in non-polar solvents).

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyrrolidine in substitution reactions ( references solvent effects on yields).

- DOE (Design of Experiments) : Systematically vary temperature (60–100°C), catalyst loading (1–5 mol%), and reaction time (12–48 hrs) to identify optimal conditions .

Q. How can intermolecular interactions in the crystal lattice of this compound inform its stability and solubility?

- Methodological Answer :

- Analyze hydrogen bonding (e.g., C=O···H-N) and π-π stacking in X-ray structures ( and show how pyrimidine rings form layered arrangements).

- Correlate lattice energy with thermal stability via DSC/TGA. For example, bulky pyrrolidine groups may reduce solubility in aqueous buffers, necessitating co-solvents like DMSO .

Q. What analytical approaches validate the compound’s stability under physiological pH and temperature?

- Methodological Answer :

- Forced degradation studies : Expose the compound to pH 1–13 buffers at 37°C and monitor decomposition via HPLC (retention time shifts indicate ester hydrolysis or ring opening).

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and compare NMR spectra pre/post storage ( emphasizes moisture sensitivity) .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.